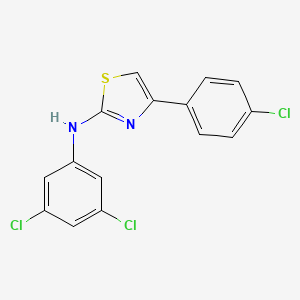![molecular formula C17H27NO2 B4993288 1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine](/img/structure/B4993288.png)
1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine, also known as MPHP, is a synthetic compound that belongs to the class of psychoactive substances known as cathinones. MPHP is a derivative of pyrrolidine and is structurally similar to other cathinones such as MDPV and α-PVP. MPHP has gained popularity among recreational drug users due to its stimulant and euphoric effects. However,
Mécanisme D'action
1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other cathinones and is associated with their stimulant effects. This compound has also been found to act as a weak serotonin reuptake inhibitor, but its effects on this neurotransmitter are less pronounced.
Biochemical and Physiological Effects:
This compound has been found to increase locomotor activity and induce hyperthermia in animal studies. These effects are consistent with its stimulant properties and are likely due to its ability to increase dopamine and norepinephrine levels in the brain. This compound has also been found to increase heart rate and blood pressure in animal studies, which may be a concern for its potential therapeutic use.
Avantages Et Limitations Des Expériences En Laboratoire
1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine has several advantages for use in scientific research. Its mechanism of action is well understood, and it has been used as a reference compound for comparison with other cathinones. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has several limitations for use in lab experiments. Its stimulant properties may make it difficult to study its effects on other neurotransmitter systems, and its potential cardiovascular effects may limit its therapeutic applications.
Orientations Futures
There are several future directions for research on 1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine. One area of interest is its potential therapeutic use as a treatment for depression and other mood disorders. This compound's ability to increase dopamine and norepinephrine levels in the brain may make it a promising candidate for these applications. Another area of interest is its potential use as a tool for studying the dopamine and norepinephrine systems in the brain. This compound's potent reuptake inhibition of these neurotransmitters may provide insights into their role in various physiological and behavioral processes.
Méthodes De Synthèse
1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine can be synthesized through a multi-step process starting with the reaction of 3-methoxyphenol with 6-bromohexanoyl chloride to form 6-bromo-1-(3-methoxyphenoxy)hexan-1-one. This intermediate is then reacted with pyrrolidine to form this compound.
Applications De Recherche Scientifique
1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. This compound has been found to act as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other cathinones and is associated with their stimulant effects.
Propriétés
IUPAC Name |
1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-19-16-9-8-10-17(15-16)20-14-7-3-2-4-11-18-12-5-6-13-18/h8-10,15H,2-7,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBUOZXVBVEACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

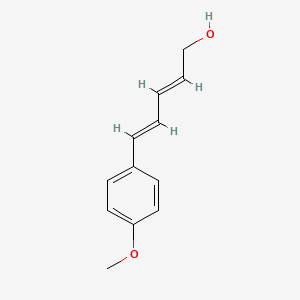
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4993209.png)
![ethyl 5-(acetyloxy)-1-benzyl-6,8-diphenyl-2-(1-piperidinylmethyl)-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B4993210.png)
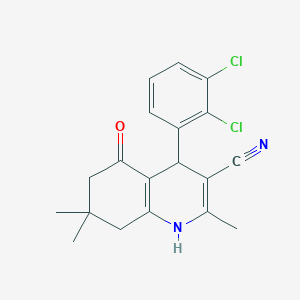
![4-[5-(tetrahydro-2H-pyran-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1H-indole](/img/structure/B4993222.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-iodobenzamide](/img/structure/B4993227.png)
![3,5-diphenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4993238.png)
![N-(2-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4993242.png)

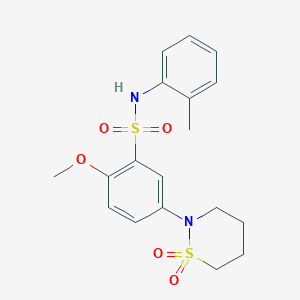
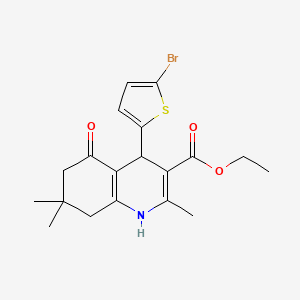
![N-ethyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4993263.png)

